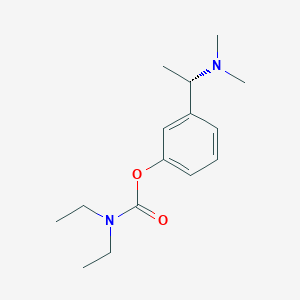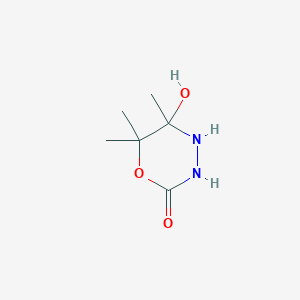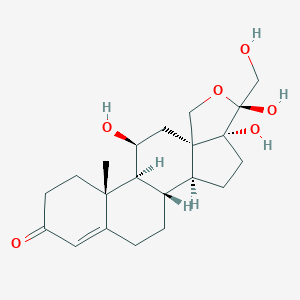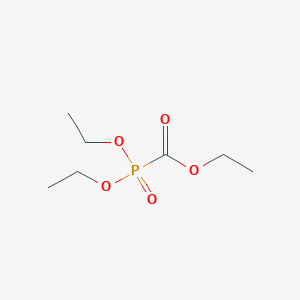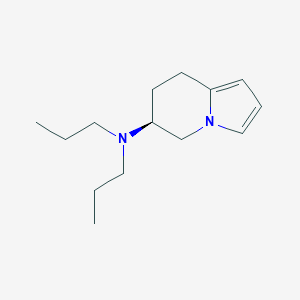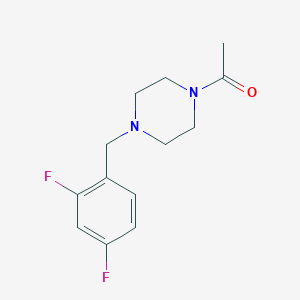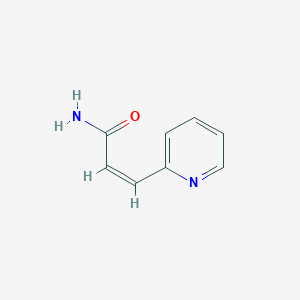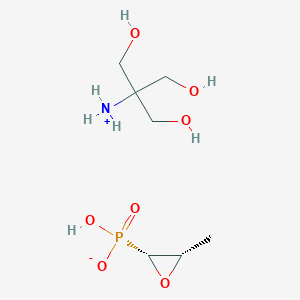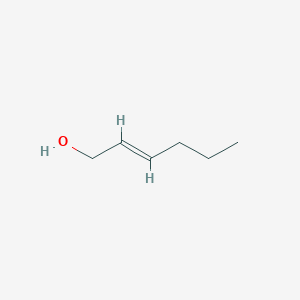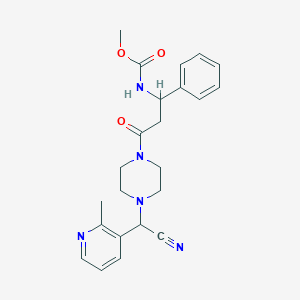
Mpmpcp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-12519 is a small molecule drug that functions as a platelet activating factor receptor antagonist. It was initially developed by Noucor Health SA for the treatment of immune system diseases, respiratory diseases, and other conditions such as asthma and inflammation .
Preparation Methods
The synthesis of UR-12519 involves the preparation of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the appropriate starting materials.
Acylation: The piperazine core is then acylated using various acylating agents to introduce the desired acyl group.
Cyanomethylation: The acylated piperazine is further modified by introducing a cyanomethyl group at the appropriate position.
Industrial production methods for UR-12519 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
UR-12519 undergoes several types of chemical reactions, including:
Oxidation: UR-12519 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in UR-12519.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the piperazine core.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: UR-12519 is used as a model compound in studies involving receptor antagonists and their interactions with biological targets.
Biology: It has been shown to inhibit the platelet activating factor receptor, making it a valuable tool in studies related to platelet activation and inflammation.
Medicine: UR-12519 has potential therapeutic applications in the treatment of asthma, inflammation, and other immune system-related diseases.
Mechanism of Action
UR-12519 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various biological processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, UR-12519 can inhibit these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of platelet activating factor-induced signaling pathways .
Comparison with Similar Compounds
UR-12519 can be compared with other platelet activating factor receptor antagonists, such as:
UR-12460: Another compound developed by the same company, which also targets the platelet activating factor receptor but has different acyl substituents.
WEB-2086: A well-known platelet activating factor receptor antagonist with similar pharmacological properties.
UR-12519 is unique due to its specific acyl and cyanomethyl substituents, which contribute to its potency and selectivity as a receptor antagonist .
Properties
CAS No. |
149692-09-1 |
|---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30) |
InChI Key |
PMKMCABYJLILBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Canonical SMILES |
CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC |
Synonyms |
1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine MPMPCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


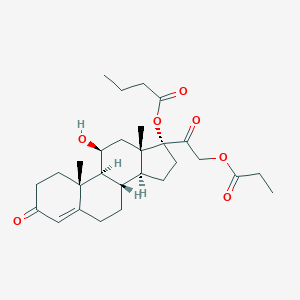
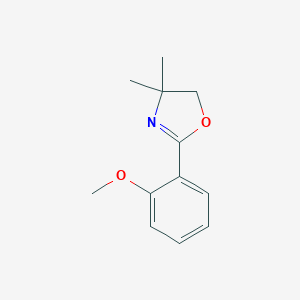

![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
